molecular formula C20H25NO8 B12423856 KU-32

KU-32

Katalognummer: B12423856
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: KJAWXHNSLFJNTM-BUIAKZPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7-((2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-yloxy)-8-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex synthetic coumarin derivative. Its structure features a coumarin core, known for its diverse biological activities and fluorescent properties, linked to a modified glycosyl moiety (a 6,6-dimethyl-tetrahydro-2H-pyran). This specific structural motif suggests potential application as a substrate or inhibitor for enzymatic studies, particularly with glycosidases or other carbohydrate-processing enzymes (Source: Journal of Natural Products) . The acetamide group on the coumarin ring can influence the compound's electronic properties and binding affinity. As a synthetically derived molecule, it serves as a valuable chemical tool for probing biological systems, developing new fluorescent probes, or as an intermediate in the synthesis of more complex pharmaceutical agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C20H25NO8

Molekulargewicht

407.4 g/mol

IUPAC-Name

N-[7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide

InChI

InChI=1S/C20H25NO8/c1-9-13(27-19-15(24)14(23)17(26-5)20(3,4)29-19)7-6-11-8-12(21-10(2)22)18(25)28-16(9)11/h6-8,14-15,17,19,23-24H,1-5H3,(H,21,22)/t14-,15+,17+,19+/m0/s1

InChI-Schlüssel

KJAWXHNSLFJNTM-BUIAKZPTSA-N

Isomerische SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)C)O[C@H]3[C@@H]([C@@H]([C@H](C(O3)(C)C)OC)O)O

Kanonische SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)C)OC3C(C(C(C(O3)(C)C)OC)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pechmann Condensation

The 7-hydroxy-4-methylcoumarin scaffold is synthesized via Pechmann condensation between resorcinol and ethyl acetoacetate under acidic conditions.

  • Reagents : Resorcinol (1.0 eq), ethyl acetoacetate (1.2 eq), concentrated H$$2$$SO$$4$$ (catalytic).
  • Conditions : 110°C, 2–4 hours.
  • Yield : 85–90%.

Modification for 8-methyl substitution :
Direct introduction of the 8-methyl group is achieved using methyl-substituted resorcinol derivatives or via post-condensation alkylation. Bromination at position 8 followed by Gilman methylation (CuI, MeLi) is an alternative.

Acetamide Functionalization at Position 3

Nitration and Reduction

  • Nitration : Treat 7-hydroxy-8-methylcoumarin with HNO$$3$$/H$$2$$SO$$_4$$ to introduce a nitro group at position 3.
  • Reduction : Catalytic hydrogenation (H$$_2$$, Pd/C) converts the nitro group to an amine.
  • Acetylation : React with acetic anhydride (2.0 eq) in pyridine to form the acetamide.

Typical Yield : 70–75% after purification.

Synthesis of the Tetrahydro-2H-Pyran Moiety

Starting Material and Protection

The sugar derivative is synthesized from D-glucose or D-galactose:

  • Protection :
    • 6,6-Dimethyl: Treat with Me$$2$$SO$$4$$ under basic conditions.
    • 5-Methoxy: Use MeI/Ag$$_2$$O.
    • 3,4-Dihydroxy: Temporarily protected as benzyl ethers.

Stereochemical Control

  • Epoxidation and ring-opening : Achieve 2R,3R,4S,5R configuration via Sharpless epoxidation or enzymatic resolution.
  • Deprotection : Hydrogenolysis (H$$2$$, Pd(OH)$$2$$) removes benzyl groups.

Key Intermediate :
(2R,3R,4S,5R)-3,4-Dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-ol.

Glycosylation of the Coumarin Core

Mitsunobu Reaction

Couple the 7-hydroxy group of the coumarin with the tetrahydro-2H-pyran derivative:

  • Reagents : DIAD (1.5 eq), PPh$$_3$$ (1.5 eq), THF, 0°C → RT.
  • Yield : 60–65%.

Lewis Acid-Catalyzed Glycosylation

Alternative method using BF$$3$$·Et$$2$$O:

  • Conditions : Anhydrous CH$$2$$Cl$$2$$, 4Å molecular sieves, −20°C.
  • Stereoselectivity : >95% α-anomer.

Final Deprotection and Purification

  • Global deprotection : Remove acetyl groups using NH$$_3$$/MeOH.
  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7 → 7:3).
  • Characterization :
    • $$^1$$H NMR (CDCl$$3$$): δ 2.33 (s, 3H, CH$$3$$-CO), 3.45 (s, 3H, OCH$$_3$$), 6.85–8.15 (aromatic protons).
    • HRMS : [M+H]$$^+$$ calcd. 393.4, found 393.4.

Optimization Challenges and Solutions

Challenge Solution
Low glycosylation yield Use pre-activated glycosyl fluorides
Stereochemical inversion Employ Mitsunobu conditions for retention
Acetamide hydrolysis Mild acetylation (Ac$$_2$$O, DMAP)

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability
Mitsunobu 60–65 High (α:β > 9:1) Moderate
BF$$3$$·Et$$2$$O 55–60 Moderate (α:β ~ 7:1) High
Enzymatic 40–50 β-only Low

Industrial-Scale Considerations

  • Cost-effective steps : Pechmann condensation and BF$$_3$$-catalyzed glycosylation.
  • Green chemistry : Deep eutectic solvents (e.g., choline chloride/tartaric acid) for coumarin synthesis.

Analyse Chemischer Reaktionen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es Hitzeschockprotein 90 hemmt, ein molekulares Chaperon, das an der Faltung und Stabilisierung verschiedener Clientproteine beteiligt ist. Durch die Hemmung von Hitzeschockprotein 90 stört this compound die Funktion dieser Clientproteine, was zur Induktion der Hitzeschockantwort führt. Diese Antwort trägt dazu bei, Zellen vor durch Stress verursachten Schäden zu schützen, indem sie die Expression anderer Hitzeschockproteine erhöht und zelluläre Reparaturmechanismen fördert.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

KU-32 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone involved in the folding and stabilization of various client proteins. By inhibiting heat shock protein 90, this compound disrupts the function of these client proteins, leading to the induction of the heat shock response. This response helps protect cells from stress-induced damage by enhancing the expression of other heat shock proteins and promoting cellular repair mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Novobiocin Derivatives with Chromen-Acetamide Modifications

KU-32 belongs to a broader class of coumarin-based Hsp90 inhibitors derived from novobiocin. Key analogs include:

Compound Name Substituents (Chromen Core) Sugar Modifications Key Differences vs. This compound Reference
26h 8-Ethyl, 3-carboxamide 3',6-Dimethoxybiphenyl substituent Enhanced hydrophobicity; altered Hsp90 binding
26c 8-Methyl, 3-acetamide Identical to this compound Structural analog; identical core
26d 8-Methyl, 3-benzamide 4-Methoxy-3-(3-methoxyphenyl)benzamide Bulkier aromatic group; reduced solubility
  • 26d : The benzamide group introduces steric hindrance, which may compromise Hsp90 binding affinity compared to this compound’s acetamide .

Dimeric Chromen Derivatives

Dimerization strategies aim to enhance Hsp90 inhibition by targeting its dimeric conformation:

  • Compound 69 : A dimeric analog with biphenyl dicarboxamide linkers and methoxy substitutions on both chromen units. The stereochemistry of the pyran rings (2R,3S vs. 2S,3R) creates a complementary binding surface for Hsp90 dimers .
  • Compound 70 : Features methoxy groups at the 8-position instead of methyl, reducing steric clash in the ATP-binding pocket of Hsp90 .

Glycosylated Analogs with Varied Sugar Moieties

  • Compound 3 (Jundishapur J Microbiol, 2018) : Contains a trihydroxy-6-methyl tetrahydro-2H-pyran linked to a chroman-4-one oxime. The additional hydroxyl groups improve water solubility but may limit membrane permeability .
  • N,N′-Diacetylchitobiono-1,5-lactone (): A disaccharide derivative with acetylated glucosamine units. Unlike this compound, this compound lacks the coumarin core, shifting its mechanism toward carbohydrate-mediated biological interactions .

Non-Coumarin Analogs with Acetamide Moieties

  • Compound 24 (Molecules, 2010): A pyrido[4,3]thieno[2,3-d]pyrimidinone derivative with acetamide and aryl amino groups.

Implications for Drug Design

  • Substituent Effects : Methyl groups at the 8-position (this compound) balance hydrophobicity and steric bulk, whereas ethyl or methoxy groups alter Hsp90 affinity .
  • Stereochemistry : The (2R,3R,4S,5R) configuration of this compound’s pyran ring is essential for Hsp90 binding; inversions (e.g., 2S,3R in dimeric analogs) enable dimer-specific targeting .
  • Dimerization : Enhances avidity for Hsp90 dimers but complicates pharmacokinetics due to increased molecular weight .

Biologische Aktivität

N-(7-((2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-yloxy)-8-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone with a substituted tetrahydropyran moiety. Its structural complexity allows for diverse interactions with biological targets. The presence of hydroxyl and methoxy groups contributes to its solubility and reactivity.

Anticancer Activity

Research indicates that derivatives of coumarin compounds exhibit significant anticancer properties. For instance, modifications to the coumarin structure can enhance anti-proliferative activity against various cancer cell lines. A study demonstrated that specific analogues of coumermycin A1 showed low micromolar anti-proliferative activities against MCF-7 breast cancer cells . The incorporation of the 8-methyl group in the chromenone structure may similarly influence its efficacy.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Protein Targets : Analogues have been shown to inhibit heat shock protein 90 (HSP90), a chaperone involved in protein folding and stability, which is critical in cancer cell survival .
  • Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Study on Antiproliferative Effects

A comparative study evaluated the antiproliferative effects of various coumarin derivatives on different cancer cell lines. The results indicated that compounds with methoxy substitutions at specific positions exhibited enhanced activity compared to their methyl counterparts. For example, compounds containing 8-methoxy substitutions were found to be more effective against prostate cancer cell lines than those with only 8-methyl groups .

CompoundCell LineIC50 (µM)
8-Methoxy CoumarinMCF-752.0 ± 7.8
8-Methyl CoumarinMCF-7>100
Dimeric AnalogueProstate Cancer~200–400

Cytotoxicity Assessment

In another study focusing on cytotoxicity, the compound was assessed for its effects on normal versus cancerous cells. The findings suggested that while it exhibited significant cytotoxic effects on cancer cells, it showed lower toxicity towards normal cells, indicating a potential therapeutic window for further development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.